molecular formula C16H14N4O4 B2775138 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime CAS No. 338758-86-4

2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime

Cat. No.: B2775138
CAS No.: 338758-86-4
M. Wt: 326.312
InChI Key: WRDDDKRCDKGLBW-DEBUNUGRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime is a complex organic compound characterized by the presence of a hydrazono group, a nitrophenyl group, and an oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime typically involves the reaction of 4-nitrophenylhydrazine with 3-oxo-3-phenylpropanal in the presence of suitable catalysts and solvents. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency in the production process. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The hydrazono and oxime groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce amino derivatives. Substitution reactions can result in a variety of new compounds with modified functional groups.

Scientific Research Applications

2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological processes, such as enzyme activity and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal
  • 2-[2-(4-aminophenyl)hydrazono]-3-oxo-3-phenylpropanal
  • 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-ethyloxime

Uniqueness

Compared to similar compounds, 2-[2-(4-nitrophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime is unique due to the presence of the O-methyloxime group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2E,3E)-3-methoxyimino-2-[(4-nitrophenyl)hydrazinylidene]-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-24-17-11-15(16(21)12-5-3-2-4-6-12)19-18-13-7-9-14(10-8-13)20(22)23/h2-11,18H,1H3/b17-11+,19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDDDKRCDKGLBW-DEBUNUGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=N\NC1=CC=C(C=C1)[N+](=O)[O-])/C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.